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Compound of Interest

Compound Name:
6-Fluoro-3-iodo-1H-indazole-4-

carboxylic acid

CAS No.: 885522-05-4

Cat. No.: B1613790 Get Quote

Executive Summary
The indazole scaffold is a privileged structure in kinase inhibitor design, serving as a

bioisostere for the purine ring of ATP. While non-fluorinated indazoles provide a robust starting

point for hydrogen-bonding interactions (specifically via N1 and N2), they often suffer from

rapid oxidative metabolism and suboptimal membrane permeability.

This guide analyzes the strategic incorporation of fluorine into the indazole core.[1][2][3]

Comparative data demonstrates that fluorination—specifically at the C6 and C7 positions—can

enhance potency by up to 60-fold (Factor Xa) and improve metabolic stability by blocking

Cytochrome P450 (CYP) oxidation sites, without significantly disrupting the steric footprint of

the molecule.

Physicochemical Profiling: The Fluorine Effect[2][4]
[5][6]
The substitution of Hydrogen (Van der Waals radius

Å) with Fluorine (

Å) is a subtle steric change with profound electronic consequences.
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Electronic Modulation and pKa
Fluorine is the most electronegative element (

). When attached to the indazole ring, it exerts a strong inductive effect (

), pulling electron density away from the aromatic system.

Non-Fluorinated Indazole: The pKa of the N-H is approximately 13.8.

Fluorinated Indazole: Fluorination significantly lowers the pKa, increasing the acidity of the

N-H proton. This strengthens the hydrogen bond donor capability of the N1-H, potentially

enhancing residence time in the ATP-binding pocket.

Lipophilicity (LogP) and Permeability
Fluorination typically increases lipophilicity due to the low polarizability of the C-F bond.

Impact: A single F-substitution on the indazole ring typically raises cLogP by 0.2 – 0.4 units.

Result: Enhanced passive membrane permeability, though excessive fluorination (e.g.,

perfluorination) may lead to solubility issues or P-gp efflux liability.

Table 1: Comparative Physicochemical Properties
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Property
Non-
Fluorinated
Indazole (Ref)

6-Fluoro-
Indazole

7-Fluoro-
Indazole

Impact of
Fluorination

Van der Waals

Radius
1.20 Å (H) 1.47 Å (F) 1.47 Å (F)

Minimal steric

clash; mimics H.

Electronic Effect Neutral
e- withdrawing (-

I)

e- withdrawing (-

I)

Lowers pKa;

alters dipole

moment.

Metabolic

Liability

High (C-H

oxidation)
Low (blocked) Low (blocked)

Blocks CYP-

mediated

hydroxylation.

H-Bond

Capability

Standard

Donor/Acceptor
Enhanced Donor

Enhanced Donor

+ Orthogonal

F can act as a

weak H-bond

acceptor.

Potency and Selectivity: Experimental Data
The "Fluorine Scan" is a standard SAR tactic. Data indicates that the position of the fluorine is

critical. Random fluorination can destroy potency, while targeted placement yields significant

gains.

Case Study: ROCK1 Kinase Inhibition
In a comparative study of Rho-associated protein kinase 1 (ROCK1) inhibitors, the position of

fluorine on the indazole ring dictated the drug's efficacy.[3]

Compound A (Non-fluorinated): Baseline activity.

Compound B (4-Fluoro-indazole): Drastic loss of potency (IC50 = 2500 nM). The F atom

likely clashed with the hinge region or disrupted the binding pose.

Compound C (6-Fluoro-indazole): Significant gain in potency (IC50 = 14 nM).[3]

Mechanistic Insight: The C6-F likely fills a small hydrophobic pocket or optimizes the

electronics of the pyrazole nitrogens for better hinge binding.
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Case Study: Factor Xa Inhibitors
Research into Factor Xa inhibitors revealed a specific utility for 7-fluoroindazoles.[1]

Observation: The 7-fluoro analog was 60-fold more potent than the non-fluorinated parent.[1]

[3]

Structural Biology: Co-crystal structures revealed that the 7-F atom formed a unique

hydrogen bond interaction with the N-H of Gly216 in the protein backbone.[1][3] This

interaction is impossible with a C-H bond.

Table 2: Comparative Potency Data (IC50)
Target

Scaffold
Variant

IC50 (nM)
Fold
Improvement

Mechanism

ROCK1
4-Fluoro-

indazole
2500 0.01x (Loss)

Steric Clash /

Electronic

repulsion

ROCK1
6-Fluoro-

indazole
14 >100x

Optimized

hydrophobic fit

Factor Xa Indazole (H) ~1500 Reference Standard binding

Factor Xa
7-Fluoro-

indazole
25 60x

H-bond to

Gly216

EGFR Pyridine-Indazole >50 Reference -

EGFR Fluoro-Indazole < 1.0 >50x
Sub-nanomolar

affinity

ADME & Metabolic Stability
The primary driver for fluorinating the indazole ring in late-stage optimization is often metabolic

stability.

The "Metabolic Blocker" Strategy
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The C-H bond is a "soft spot" for Cytochrome P450 enzymes (specifically CYP3A4 and

CYP2D6), which oxidize aromatic rings to phenols (phase I metabolism), leading to rapid

clearance.

Bond Energy: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H

bond (approx. 99 kcal/mol).

Outcome: Replacing a metabolically labile C-H with C-F prevents the formation of the arene

oxide intermediate required for hydroxylation.

Experimental Validation
In microsomal stability assays, 6-fluoroindazole derivatives consistently show:

Extended Half-life (

): 2-4 fold increase compared to non-fluorinated analogs.

Oral Bioavailability (

): Increases from <20% (unsubstituted) to ~50-60% (fluorinated) due to reduced first-pass
metabolism.

Visualizations
Diagram: The Fluorine SAR Decision Tree
This workflow illustrates the logical process a medicinal chemist follows when deciding where

to fluorinate an indazole scaffold.
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Caption: Strategic decision matrix for fluorinating indazole scaffolds based on SAR outcomes.

Diagram: Microsomal Stability Assay Workflow
The standard protocol for validating the metabolic advantages of the fluorinated analog.
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Caption: Workflow for comparative metabolic stability testing (Microsomal Clearance).

Experimental Protocols
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To replicate the data discussed above, the following protocols are recommended. These are

designed to be self-validating by including internal standards and positive controls.

Protocol A: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (

) difference between Indazole and 6-Fluoro-indazole.

Preparation:

Prepare 10 mM stock solutions of the test compounds (fluorinated and non-fluorinated) in

DMSO.

Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4).

Control: Use Verapamil or Testosterone as a high-clearance positive control.

Incubation:

Pre-incubate 1 µM compound with human liver microsomes (0.5 mg/mL protein) at 37°C

for 5 minutes.

Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-

phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

Sampling:

Remove aliquots (50 µL) at

minutes.

Quenching: Immediately add to 150 µL ice-cold Acetonitrile containing an internal standard

(e.g., Tolbutamide).

Analysis:

Centrifuge at 4000 rpm for 20 mins.
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Analyze supernatant via LC-MS/MS (MRM mode).

Plot

vs. time. The slope

is used to calculate

.

Protocol B: Synthesis of Fluorinated Indazoles (General)
Objective: Access specific regioisomers (e.g., 6-fluoroindazole) which are not easily made by

direct fluorination.

Method:ANRORC-like rearrangement (Addition of Nucleophile, Ring-Opening, and Ring-

Closure).[4]

Starting Material: 5-tetrafluorophenyl-1,2,4-oxadiazoles.[4]

Reagent: Hydrazine hydrate.

Procedure:

React the oxadiazole with hydrazine.

Nucleophilic attack at C5 leads to ring opening.[4]

Recyclization yields the N-H indazole with Fluorine atoms retained at specific positions

(often C4, C5, C6, C7 depending on the precursor).

Validation: Confirm regiochemistry using

-NMR.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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